
1-(4-Methyl-3-pentenyl)-1-cyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methyl-3-pentenyl)-1-cyclohexene is an organic compound with the molecular formula C13H20 It is a cyclohexene derivative with a 4-methyl-3-pentenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Methyl-3-pentenyl)-1-cyclohexene can be synthesized through various organic reactions. One common method involves the alkylation of cyclohexene with 4-methyl-3-pentenyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclohexene, followed by nucleophilic substitution with the halide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reaction. The use of continuous flow reactors can also improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Methyl-3-pentenyl)-1-cyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding alcohols or ketones.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce the double bonds in the compound.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: Pd/C, hydrogen gas (H2), and other reducing agents.
Substitution: Br2, Cl2, and other halogenating agents.
Major Products Formed:
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclohexenes.
Applications De Recherche Scientifique
1-(4-Methyl-3-pentenyl)-1-cyclohexene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving cyclohexene derivatives.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial materials.
Mécanisme D'action
The mechanism of action of 1-(4-Methyl-3-pentenyl)-1-cyclohexene depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s double bonds are targeted by oxidizing agents, leading to the formation of intermediate epoxides or hydroxyl groups. In reduction reactions, hydrogenation occurs at the double bonds, resulting in the formation of saturated hydrocarbons.
Molecular Targets and Pathways:
Oxidation: The double bonds in the cyclohexene ring and the 4-methyl-3-pentenyl substituent are primary targets.
Reduction: The double bonds are reduced to single bonds, leading to the formation of alkanes.
Substitution: The hydrogen atoms on the cyclohexene ring are replaced by halogen atoms.
Comparaison Avec Des Composés Similaires
- Cyclohexene
- 1-Methylcyclohexene
- 4-Methyl-1-cyclohexene
Propriétés
Numéro CAS |
73301-20-9 |
|---|---|
Formule moléculaire |
C12H20 |
Poids moléculaire |
164.29 g/mol |
Nom IUPAC |
1-(4-methylpent-3-enyl)cyclohexene |
InChI |
InChI=1S/C12H20/c1-11(2)7-6-10-12-8-4-3-5-9-12/h7-8H,3-6,9-10H2,1-2H3 |
Clé InChI |
NOAPTGDBUCYZFX-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC1=CCCCC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


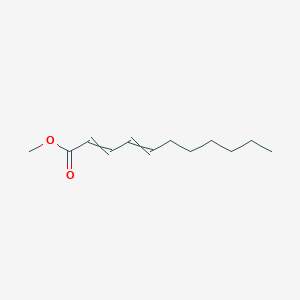

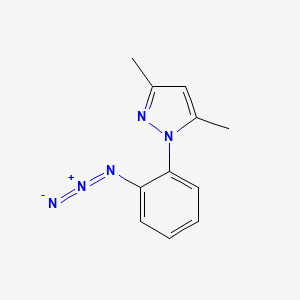
![5-(Trimethylsilyl)-2,3,3a,4,5,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-ol](/img/structure/B14448131.png)
![[3-acetyloxy-2-methyl-6-[[3,5,12-trihydroxy-10-methoxy-3-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl] acetate](/img/structure/B14448133.png)
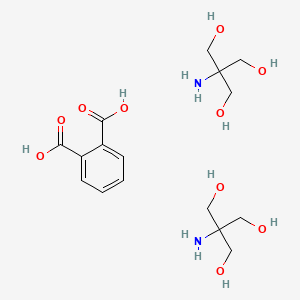
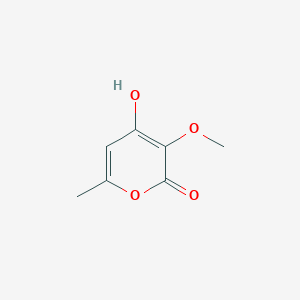
![2-[3-(3-Ethyl-1,3-benzoxazol-2(3H)-ylidene)-2-methylprop-1-en-1-yl]quinoline](/img/structure/B14448159.png)
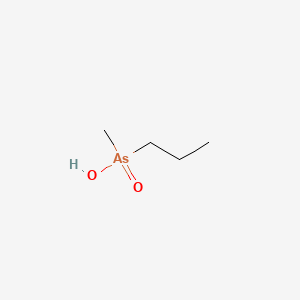
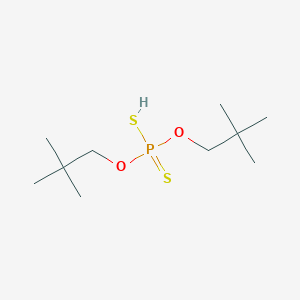
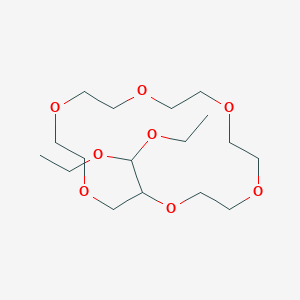
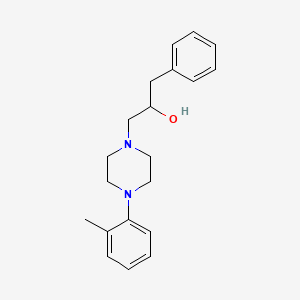

![4-Amino-N-[3-(diethylamino)propyl]benzene-1-sulfonamide](/img/structure/B14448196.png)
